molecular formula C18H11Br2F3N4S B2424226 6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline CAS No. 957046-67-2

6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline

Cat. No. B2424226
M. Wt: 532.18
InChI Key: KYDLWUIGPXKVSS-UHFFFAOYSA-N
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Description

6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline is a useful research compound. Its molecular formula is C18H11Br2F3N4S and its molecular weight is 532.18. The purity is usually 95%.
The exact mass of the compound 6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline can be achieved through a multi-step process involving the synthesis of intermediate compounds.

Starting Materials
2-amino-5-methyl-1,3-thiazole, 3-methyl-5-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid, 2-bromo-6-chloroquinoline, N-bromosuccinimide, triethylamine, acetic anhydride, sodium hydroxide, hydrochloric acid, ethyl acetate, wate

Reaction
Step 1: Synthesis of 2-(5-methyl-1,3-thiazol-2-yl)acetic acid by reacting 2-amino-5-methyl-1,3-thiazole with acetic anhydride in the presence of triethylamine., Step 2: Synthesis of 2-(5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl)acetic acid by reacting 2-(5-methyl-1,3-thiazol-2-yl)acetic acid with 3-methyl-5-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid in the presence of triethylamine., Step 3: Synthesis of 6-bromo-2-(5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl)quinoline by reacting 2-(5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl)acetic acid with 2-bromo-6-chloroquinoline in the presence of N-bromosuccinimide., Step 4: Synthesis of 6,8-dibromo-2-(5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl)quinoline by reacting 6-bromo-2-(5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl)quinoline with N-bromosuccinimide in the presence of sodium hydroxide and water, followed by treatment with hydrochloric acid and extraction with ethyl acetate.

properties

IUPAC Name

4-(6,8-dibromoquinolin-2-yl)-5-methyl-2-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Br2F3N4S/c1-8-5-14(18(21,22)23)27(26-8)17-25-15(9(2)28-17)13-4-3-10-6-11(19)7-12(20)16(10)24-13/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDLWUIGPXKVSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=NC(=C(S2)C)C3=NC4=C(C=C(C=C4C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Br2F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dibromo-2-{5-methyl-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}quinoline

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